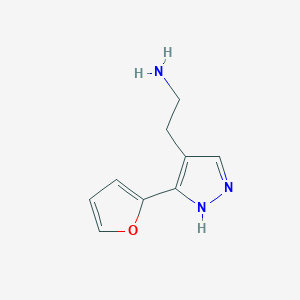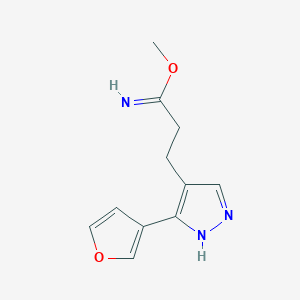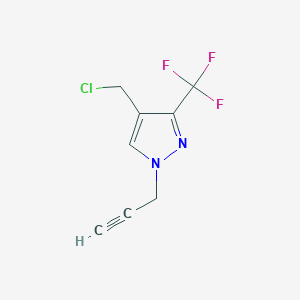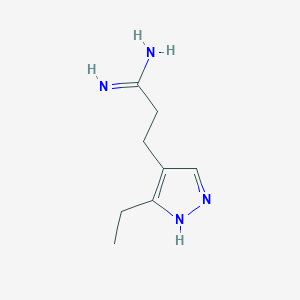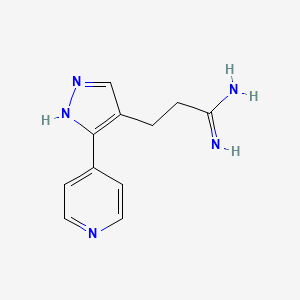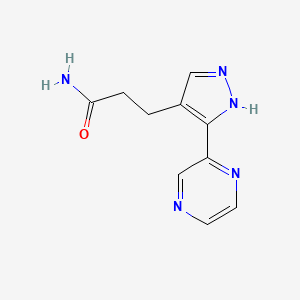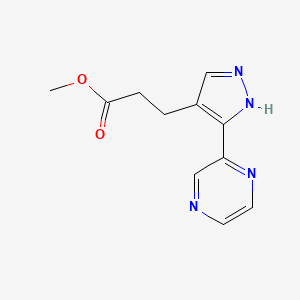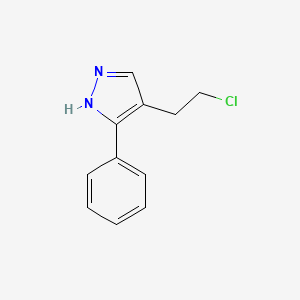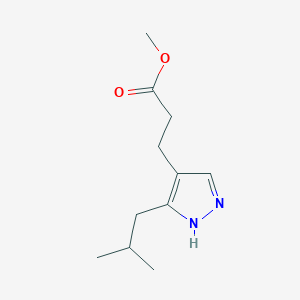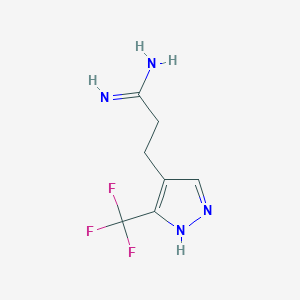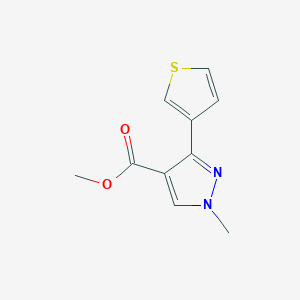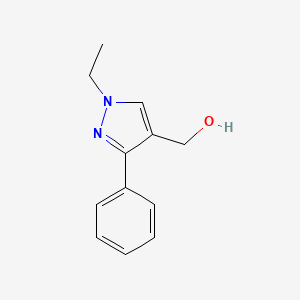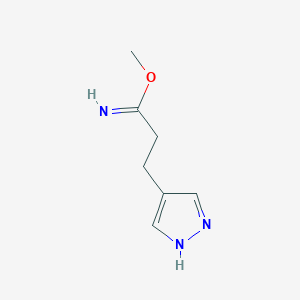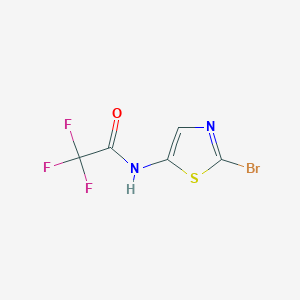
N-(2-Bromothiazol-5-yl)-2,2,2-trifluoroacetamide
Overview
Description
N-(2-Bromothiazol-5-yl)-2,2,2-trifluoroacetamide is a chemical compound characterized by its bromothiazole core and trifluoroacetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Bromothiazol-5-yl)-2,2,2-trifluoroacetamide typically involves the bromination of thiazole followed by the introduction of the trifluoroacetamide group. The reaction conditions include the use of brominating agents such as N-bromosuccinimide (NBS) and trifluoroacetic anhydride (TFAA) under controlled temperatures.
Industrial Production Methods: On an industrial scale, the compound is produced through optimized synthetic routes that ensure high yield and purity. The process involves large-scale reactors and precise control of reaction parameters to achieve consistent quality.
Chemical Reactions Analysis
Types of Reactions: N-(2-Bromothiazol-5-yl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form bromine derivatives.
Reduction: The trifluoroacetamide group can be reduced to form amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols are used in substitution reactions.
Major Products Formed:
Oxidation Products: Bromine derivatives such as bromates or hypobromites.
Reduction Products: Amine derivatives such as trifluoromethylamines.
Substitution Products: Various substituted thiazoles and trifluoroacetamides.
Scientific Research Applications
N-(2-Bromothiazol-5-yl)-2,2,2-trifluoroacetamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: It is investigated for its therapeutic potential in drug development, particularly in the treatment of infections and inflammatory diseases.
Industry: The compound is utilized in the production of agrochemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism by which N-(2-Bromothiazol-5-yl)-2,2,2-trifluoroacetamide exerts its effects involves its interaction with molecular targets and pathways. The trifluoroacetamide group is known to inhibit certain enzymes, leading to the disruption of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(2-Bromothiazol-5-yl)-2,2,2-trifluoroacetamide is compared with other similar compounds to highlight its uniqueness:
N-(5-bromothiazol-2-yl)acetamide: Similar core structure but lacks the trifluoroacetamide group.
2,2,2-trifluoroacetamide derivatives: Similar functional group but different core structure.
Bromothiazole derivatives: Similar bromine atom but different functional groups.
Properties
IUPAC Name |
N-(2-bromo-1,3-thiazol-5-yl)-2,2,2-trifluoroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF3N2OS/c6-4-10-1-2(13-4)11-3(12)5(7,8)9/h1H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYYKKIJVMXNDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)Br)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


